molecular formula C14H12N2O B7593041 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile

4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile

Cat. No. B7593041
M. Wt: 224.26 g/mol
InChI Key: HVOOAFIRHINGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile, also known as MPOM-BN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzonitrile and is synthesized using a specific method that involves several steps. The purpose of

Mechanism of Action

The mechanism of action of 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile is not fully understood, but it is believed to act as a fluorescent probe by binding to specific proteins and emitting light upon excitation. This property makes it useful for studying protein localization and distribution in cells and tissues.
Biochemical and Physiological Effects:
4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile is generally considered to be non-toxic and has not been associated with any significant biochemical or physiological effects. However, it is important to note that further research is needed to fully understand the safety and potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile is its high yield and ease of synthesis, which makes it a cost-effective tool for scientific research. It also has a high degree of selectivity for certain proteins, which makes it useful for studying specific biological processes. However, one of the limitations of 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile is that it is not suitable for use in live animals, as it requires fixation and staining of tissues.

Future Directions

There are several potential future directions for research involving 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile. One area of interest is the development of new fluorescent probes based on the structure of 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile, which could have improved selectivity and sensitivity for certain proteins. Another potential direction is the use of 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile in combination with other tools, such as genetic engineering, to study complex biological processes. Finally, further research is needed to fully understand the safety and potential side effects of this compound, particularly in the context of long-term exposure.

Synthesis Methods

The synthesis of 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile involves several steps, including the reaction of 2,6-dimethylpyridine with formaldehyde to form 5-methylpyridin-2-ylmethyl alcohol. This intermediate is then reacted with benzonitrile to produce 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile. The reaction is typically carried out using a solvent such as ethanol or methanol under reflux conditions. The yield of the reaction is typically high, ranging from 80-90%.

Scientific Research Applications

4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe to study the distribution and localization of certain proteins in the brain. 4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile has also been used in the study of protein-protein interactions and has shown promise as a tool for identifying novel drug targets.

properties

IUPAC Name

4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-11-2-7-14(16-9-11)17-10-13-5-3-12(8-15)4-6-13/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOAFIRHINGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile

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